molecular formula C15H17ClN4O3 B4331038 N-(3-chlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-(3-chlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No. B4331038
M. Wt: 336.77 g/mol
InChI Key: XEXFNFGBRSBHEJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide, also known as CLP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(3-chlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-chlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have demonstrated that N-(3-chlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can reduce the production of inflammatory cytokines and alleviate symptoms of inflammatory diseases. Additionally, N-(3-chlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has shown promise in neurodegenerative disease research by protecting neurons from oxidative stress and reducing inflammation in the brain.

Mechanism of Action

The exact mechanism of action of N-(3-chlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is still being investigated, but studies have suggested that it may act through multiple pathways, including the inhibition of signaling pathways involved in cell growth and survival, the modulation of inflammatory cytokines, and the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, the reduction of oxidative stress, and the modulation of inflammatory cytokines. These effects have been observed in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-(3-chlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has shown efficacy in various disease models, making it a promising candidate for further research. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may affect its clinical application.

Future Directions

There are several future directions for N-(3-chlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide research, including the investigation of its pharmacokinetics and toxicity, the exploration of its potential therapeutic effects in other diseases, and the development of more efficient synthesis methods. Additionally, the combination of N-(3-chlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide with other drugs or therapies may enhance its efficacy and provide new treatment options for various diseases.

properties

IUPAC Name

N-(3-chlorophenyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c1-10-15(20(22)23)11(2)19(18-10)8-4-7-14(21)17-13-6-3-5-12(16)9-13/h3,5-6,9H,4,7-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXFNFGBRSBHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC=C2)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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